molecular formula C10H8N4S B167466 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine CAS No. 10136-64-8

6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine

Cat. No. B167466
CAS RN: 10136-64-8
M. Wt: 216.26 g/mol
InChI Key: URINLJMMDZLYSE-UHFFFAOYSA-N
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Description

6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine is a chemical compound with the CAS Number: 10136-64-8 . It has a molecular weight of 216.27 . The IUPAC name for this compound is 6-phenylimidazo [2,1-b] [1,3,4]thiadiazol-2-ylamine .


Molecular Structure Analysis

The InChI code for 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine is 1S/C10H8N4S/c11-9-13-14-6-8 (12-10 (14)15-9)7-4-2-1-3-5-7/h1-6H, (H2,11,13) .


Physical And Chemical Properties Analysis

6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine is a powder with a melting point of 194-195°C .

Scientific Research Applications

  • Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma

    • Application : This compound has been used as an anticancer agent in the treatment of pancreatic ductal adenocarcinoma (PDAC). It has shown relevant in vitro antiproliferative activity on PDAC cells, including SUIT-2, Capan-1, and Panc-1 .
    • Method : The compound was synthesized and screened for its in vitro antiproliferative activity on a panel of PDAC cells .
    • Results : Compounds 9c and 9l showed relevant in vitro antiproliferative activity on all three pre-clinical models with half maximal inhibitory concentration (IC 50) ranging from 5.11 to 10.8 µM .
  • EGFR Targeting Anticancer Agents

    • Application : This compound has been used as an EGFR targeting anticancer agent .
    • Method : The synthesized benzothiazole-based imidazo[2,1-b][1,3,4]thiadiazole scaffolds were evaluated for their anticancer activity against MCF-7 and A549 cell lines using the MTT assay and screened with in silico molecular docking studies .
    • Results : Compounds Vb, Vd, and Vh exhibited the most potent anticancer activity against MCF-7 and A549 cancer cell lines .
  • Antitubercular Activity

    • Application : This compound has been used for its antitubercular activity .
    • Method : The compound was synthesized and screened for its antitubercular activity .
    • Results : The results of this application are not explicitly mentioned in the source .
  • Antibacterial Activity

    • Application : This compound has been used for its antibacterial activity .
    • Method : The compound was synthesized and screened for its antibacterial activity .
    • Results : The results of this application are not explicitly mentioned in the source .
  • Inhibition of Raf Kinases

    • Application : This compound has been used for its ability to inhibit Raf kinases .
    • Method : The compound was synthesized and screened for its ability to inhibit Raf kinases .
    • Results : The results of this application are not explicitly mentioned in the source .
  • Antifungal Activity

    • Application : This compound has been used for its antifungal activity .
    • Method : The compound was synthesized and screened for its antifungal activity .
    • Results : The results of this application are not explicitly mentioned in the source .
  • Anticonvulsant Agents

    • Application : This compound has been used for its anticonvulsant activity .
    • Method : The compound was synthesized and screened for its anticonvulsant activity .
    • Results : The results of this application are not explicitly mentioned in the source .
  • Analgesic Agents

    • Application : This compound has been used for its analgesic activity .
    • Method : The compound was synthesized and screened for its analgesic activity .
    • Results : The results of this application are not explicitly mentioned in the source .
  • Antioxidant Agents

    • Application : This compound has been used for its antioxidant activity .
    • Method : The compound was synthesized and screened for its antioxidant activity .
    • Results : The results of this application are not explicitly mentioned in the source .
  • Antihyperlipidemic Agents

    • Application : This compound has been used for its antihyperlipidemic activity .
    • Method : The compound was synthesized and screened for its antihyperlipidemic activity .
    • Results : The results of this application are not explicitly mentioned in the source .
  • Antiviral Agents

    • Application : This compound has been used for its antiviral activity .
    • Method : The compound was synthesized and screened for its antiviral activity .
    • Results : The results of this application are not explicitly mentioned in the source .
  • Antihypertensive Agents

    • Application : This compound has been used for its antihypertensive activity .
    • Method : The compound was synthesized and screened for its antihypertensive activity .
    • Results : The results of this application are not explicitly mentioned in the source .

Future Directions

Research on imidazo[2,1-b][1,3,4]thiadiazole derivatives, including 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine, has shown promising results in the treatment of pancreatic ductal adenocarcinoma (PDAC) . Future studies may focus on expanding the library of imidazo[2,1-b][1,3,4]thiadiazole derivatives and understanding the relationship between the biological activity of these compounds and their structures .

properties

IUPAC Name

6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S/c11-9-13-14-6-8(12-10(14)15-9)7-4-2-1-3-5-7/h1-6H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URINLJMMDZLYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348964
Record name 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine

CAS RN

10136-64-8
Record name 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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